N-(2-Hydroxyethyl)tricosanamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Tricosanoyl ethanolamide can be synthesized through the reaction of tricosanoic acid with ethanolamine. The reaction typically involves the activation of the carboxylic acid group of tricosanoic acid, followed by nucleophilic attack by ethanolamine to form the amide bond . The reaction conditions often include the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the reaction .
Industrial Production Methods: Industrial production of tricosanoyl ethanolamide may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions: Tricosanoyl ethanolamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the ethanolamine moiety can be oxidized to form a carbonyl group.
Reduction: The amide bond can be reduced to form the corresponding amine and alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine and an alcohol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Tricosanoyl ethanolamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tricosanoyl ethanolamide involves its interaction with specific receptors and enzymes in the body. As an endocannabinoid, it is believed to interact with cannabinoid receptors (CB1 and CB2) and influence various signaling pathways . This interaction can modulate the release of neurotransmitters and affect processes such as pain perception, appetite regulation, and immune response . The exact molecular targets and pathways involved are still being studied .
Comparison with Similar Compounds
Tricosanoyl ethanolamide can be compared with other similar compounds such as:
Arachidonoyl Ethanolamide (Anandamide): Known for its role in pain modulation and appetite regulation.
Oleoyl Ethanolamide: Involved in the regulation of lipid metabolism and energy balance.
Palmitoyl Ethanolamide: Known for its anti-inflammatory and neuroprotective effects.
Uniqueness: Tricosanoyl ethanolamide is unique due to its longer carbon chain length compared to other fatty N-acyl ethanolamines. This structural difference may influence its interaction with receptors and enzymes, leading to distinct biological effects .
Biological Activity
N-(2-Hydroxyethyl)tricosanamide is a long-chain fatty acid amide that has garnered attention for its potential biological activities. This compound is known for its applications in various fields, including pharmaceuticals and cosmetics, due to its surfactant properties and ability to interact with biological membranes. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other relevant biological effects.
Chemical Structure and Properties
This compound is characterized by a long hydrophobic tricosanamide chain and a hydrophilic hydroxyethyl group. This amphiphilic nature allows it to interact with lipid membranes, which is crucial for its biological activities.
Chemical Formula: C₂₃H₄₈N₂O₂
Molecular Weight: 368.64 g/mol
Solubility: Soluble in organic solvents; limited solubility in water.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of this compound against various pathogens. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
- Mechanism of Action: The antimicrobial action is believed to arise from the disruption of microbial cell membranes due to the compound's amphiphilic nature, leading to cell lysis.
- Case Study: In a study assessing the efficacy of various fatty acid amides, this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity .
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 128 |
Anticancer Activity
Research indicates that this compound may possess anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.
- In Vitro Studies: In experiments with human cancer cell lines (e.g., HT-1080 fibrosarcoma), treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 25 to 50 µM .
- Mechanism of Action: The compound appears to activate caspase pathways leading to programmed cell death and may also inhibit angiogenesis by reducing vascular endothelial growth factor (VEGF) expression.
Cell Line | IC50 (µM) |
---|---|
HT-1080 (Fibrosarcoma) | 25 |
MG-22A (Hepatoma) | 50 |
Other Biological Activities
Beyond antimicrobial and anticancer effects, this compound has been investigated for its potential in other areas:
- Anti-inflammatory Effects: Studies suggest that it may reduce inflammation markers in vitro by inhibiting nuclear factor kappa B (NF-κB) signaling pathways.
- Skin Penetration Enhancer: Due to its surfactant properties, it has been explored as a penetration enhancer in topical formulations, improving the delivery of active pharmaceutical ingredients through the skin.
Properties
IUPAC Name |
N-(2-hydroxyethyl)tricosanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H51NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-25(28)26-23-24-27/h27H,2-24H2,1H3,(H,26,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRQXTUCHBFZII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H51NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70560545 | |
Record name | N-(2-Hydroxyethyl)tricosanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70560545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171022-15-4 | |
Record name | N-(2-Hydroxyethyl)tricosanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70560545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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